Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Catalog No.
S15840512
CAS No.
M.F
C9H7BrF3NO2
M. Wt
298.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Product Name

Ethyl 6-bromo-3-(trifluoromethyl)picolinate

IUPAC Name

ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3

InChI Key

YAMUVUNKMDAWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound characterized by the molecular formula C9H7BrF3NO2\text{C}_9\text{H}_7\text{BrF}_3\text{NO}_2 and a molecular weight of approximately 298.06 g/mol. This compound is a derivative of picolinic acid, featuring an ethyl ester group attached to the nitrogen atom, with bromine and trifluoromethyl substituents located at the 6th and 3rd positions, respectively. The trifluoromethyl group enhances its lipophilicity, making it more effective in penetrating biological membranes, while the bromine atom contributes to its reactivity in various

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromine is replaced by aryl or vinyl groups in the presence of palladium catalysts and boronic acids.

Common Reagents and Conditions

  • Substitution Reactions: Typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Coupling Reactions: Involves reagents such as palladium catalysts, boronic acids, and bases like potassium carbonate.

Research indicates that Ethyl 6-bromo-3-(trifluoromethyl)picolinate exhibits potential biological activity, particularly as a ligand in biochemical assays. Its interaction with specific molecular targets suggests possible roles as an inhibitor or modulator of enzymatic activities. Studies have explored its pharmacological properties, including anti-inflammatory and anticancer activities, making it a candidate for further investigation in medicinal chemistry.

The synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate typically involves:

  • Bromination: The starting material, 3-(trifluoromethyl)picolinic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS), often in the presence of catalysts such as iron or aluminum chloride.
  • Esterification: The resulting brominated compound is then esterified using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

For industrial applications, synthesis methods are scaled up from laboratory procedures to optimize yield and purity. Continuous flow reactors and automated systems are commonly employed to maintain consistent quality and efficiency during production.

Ethyl 6-bromo-3-(trifluoromethyl)picolinate has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Biology: Used in studies involving enzyme inhibitors and receptor ligands.
  • Medicine: Investigated for potential therapeutic properties, particularly in drug development targeting inflammation and cancer.
  • Industry: Applied in developing agrochemicals and specialty chemicals.

Studies on Ethyl 6-bromo-3-(trifluoromethyl)picolinate have focused on its interactions with biological macromolecules. The trifluoromethyl group significantly enhances its lipophilicity, facilitating penetration into biological membranes. This property allows the compound to bind effectively to active sites or allosteric sites on target proteins, influencing their activity.

Several compounds share structural similarities with Ethyl 6-bromo-3-(trifluoromethyl)picolinate. Notable examples include:

  • Ethyl 6-chloro-3-(trifluoromethyl)picolinate: Lacks the bromine atom; may exhibit different reactivity.
  • Ethyl 6-fluoro-3-(trifluoromethyl)picolinate: Contains a fluorine atom instead of bromine, affecting its chemical behavior.
  • Ethyl 6-iodo-3-(trifluoromethyl)picolinate: Iodine substitution may alter biological activity compared to bromination.

Uniqueness

The uniqueness of Ethyl 6-bromo-3-(trifluoromethyl)picolinate lies in its combination of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The size and electronegativity of the bromine atom influence the compound's behavior in

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

296.96123 g/mol

Monoisotopic Mass

296.96123 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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